4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole-3-diazonium salts with appropriate β-ketosulfones . The reaction is carried out in anhydrous ethanol with sodium azide as a reagent, followed by refluxing the mixture . The product is then purified using column chromatography with methylene chloride and ethanol as solvents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Reduction: The compound can be partially reduced using sodium dithionite or thiourea 1,1-dioxide under mild conditions.
Cyclization: Intramolecular cyclization reactions can be used to form fused heterocyclic systems.
Common reagents used in these reactions include sodium azide, sodium dithionite, and thiourea 1,1-dioxide . The major products formed from these reactions are typically dihydro derivatives and substituted triazines .
Scientific Research Applications
4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant anticancer, antiviral, and antifungal activities. It has been studied for its potential use as a therapeutic agent against various diseases.
Chemical Biology: The bioorthogonal application of this compound with strained alkenes and alkynes provides new prospects for investigations in chemical biology.
Material Science: The compound’s unique electronic properties make it suitable for use in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Bruton’s tyrosine kinase, leading to the activation of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds such as:
Pyrazolo[4,3-e][1,2,4]triazine: Known for its anticancer activity.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: Used in the design of energetic materials.
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole: Exhibits unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4O2S |
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Molecular Weight |
288.33 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C13H12N4O2S/c1-9-13(20(2,18)19)16-15-12-11(8-14-17(9)12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
NNKHAZKELSQZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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